Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound featuring a triazole ring substituted with pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridin-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and imaging techniques .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)butanoate
Uniqueness
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable coordination complexes and its reactivity in various chemical reactions make it a valuable tool in scientific research and industrial applications.
Biological Activity
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound notable for its structural features that include a triazole ring and dual pyridine substitutions. This unique configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C15H13N5O2 |
Molecular Weight | 295.30 g/mol |
CAS Number | 1171688-97-3 |
Biological Activities
Research indicates that compounds containing the triazole moiety often exhibit diverse biological properties, including:
- Antimicrobial Activity : Similar triazole derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The ability to interact with biological macromolecules suggests potential as enzyme inhibitors or modulators of specific biochemical pathways.
The biological activity of this compound is believed to stem from its ability to coordinate with metal ions and interact with various receptors and enzymes. These interactions can alter metabolic pathways or disrupt cellular processes critical for pathogen survival or cancer cell growth.
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activity of related compounds:
- Antimicrobial Studies : Compounds similar in structure to this compound have demonstrated significant antimicrobial effects. For instance, a study showed that triazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity : In vitro studies have reported that certain triazole derivatives can induce apoptosis in various cancer cell lines. For example, a derivative exhibited IC50 values comparable to established anticancer agents like doxorubicin.
- Enzyme Inhibition : Research has indicated that compounds with similar triazole structures can act as potent inhibitors of enzymes such as carbonic anhydrase and various kinases involved in cancer progression.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Key Activities |
---|---|
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazole | Antimicrobial properties |
3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazole | Anticancer activity |
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate | Antifungal properties |
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
methyl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-7-3-5-9-17-12)18-14(19-20)11-6-2-4-8-16-11/h2-9H,10H2,1H3 |
InChI Key |
PCHZBXGWSXFFIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.